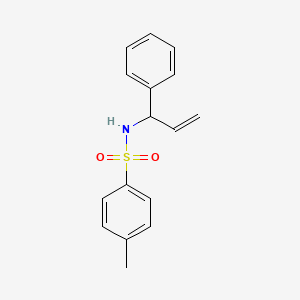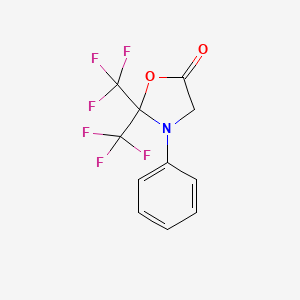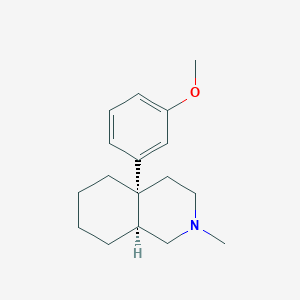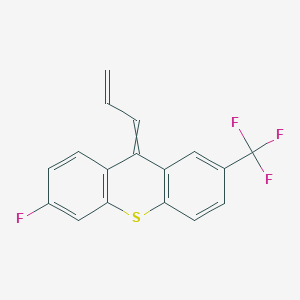![molecular formula C16H19NO3 B14620861 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one CAS No. 60427-82-9](/img/structure/B14620861.png)
6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one is an organic compound with a complex structure that includes a pyranone ring, a methoxy group, and a dimethylamino phenyl ethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one typically involves multi-step organic reactions. One common method is the condensation of 4-methoxy-2H-pyran-2-one with 2-[4-(dimethylamino)phenyl]ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyranone ring can be reduced to a dihydropyranone.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-hydroxy-2H-pyran-2-one.
Reduction: Formation of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-5,6-dihydro-2H-pyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The pyranone ring may also play a role in binding to these targets, affecting their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one
- 4-Methoxy-6-phenethyl-2H-pyran-2-one
- (E)-4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60427-82-9 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
6-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxypyran-2-one |
InChI |
InChI=1S/C16H19NO3/c1-17(2)13-7-4-12(5-8-13)6-9-14-10-15(19-3)11-16(18)20-14/h4-5,7-8,10-11H,6,9H2,1-3H3 |
Clave InChI |
JLOLUBQTQRZUMM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


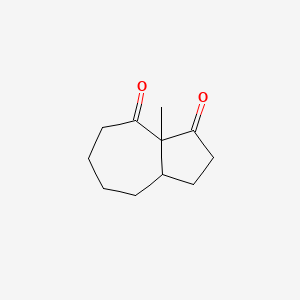
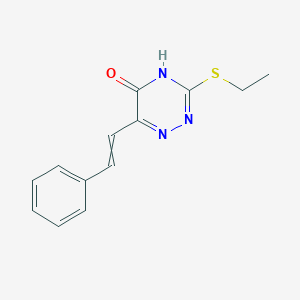
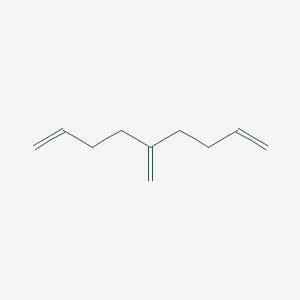
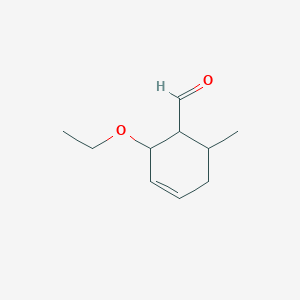
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
